4-Azido-2,3,5,6-tetrafluorobenzaldehyde

Vue d'ensemble

Description

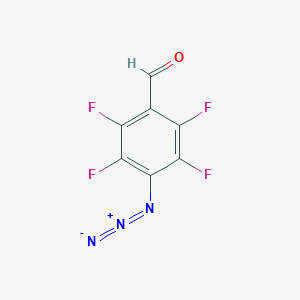

4-Azido-2,3,5,6-tetrafluorobenzaldehyde (CAS: 120384-18-1, Molecular Formula: C₇HF₄N₃O, Molecular Weight: 219.1 g/mol) is a fluorinated aromatic aldehyde featuring a reactive azido (-N₃) group at the para position and fluorine substituents at the 2, 3, 5, and 6 positions . Synthesized via nucleophilic substitution of pentafluorobenzaldehyde with sodium azide in acetone/water under reflux , this compound is characterized by high purity (>96%) and stability under dark, dry conditions . Its azido group enables participation in click chemistry (e.g., Staudinger ligation, Cu-catalyzed azide-alkyne cycloaddition), while fluorination enhances thermal stability, hydrophobicity, and photolytic efficiency . Applications span photoaffinity labeling in biochemical studies , polymer crosslinking , and fluorescent probe synthesis .

Méthodes De Préparation

Nucleophilic Azide Substitution: Primary Synthetic Route

Reaction Mechanism and Starting Materials

The synthesis begins with 2,3,4,5,6-pentafluorobenzaldehyde (C₇HF₅O), where the para-position fluorine (relative to the aldehyde group) undergoes nucleophilic displacement by an azide ion (N₃⁻). This reaction proceeds via a two-step mechanism:

-

Deprotonation : In polar aprotic solvents like dimethylformamide (DMF), the azide ion acts as a strong nucleophile.

-

Aromatic Substitution : The electron-withdrawing effect of adjacent fluorine atoms activates the aromatic ring for nucleophilic attack, favoring substitution at the 4-position .

Key Reagents:

-

Sodium azide (NaN₃) : Azide source (1.2–1.5 equiv).

-

DMF : Solvent for enhancing nucleophilicity and reaction homogeneity.

-

2,3,4,5,6-Pentafluorobenzaldehyde : Substrate (1.0 equiv).

Standard Reaction Conditions

Optimized parameters for high yield and purity are derived from controlled studies :

| Parameter | Value/Range | Impact on Reaction Efficiency |

|---|---|---|

| Temperature | 100°C | Accelerates substitution kinetics; prevents side reactions. |

| Reaction Time | 24 hours | Ensures complete conversion; longer durations risk azide decomposition. |

| Solvent | Anhydrous DMF | Stabilizes transition state; avoids hydrolysis of intermediates. |

| Molar Ratio | 1:1.2 (aldehyde:NaN₃) | Minimizes excess reagent while ensuring full substitution. |

Procedure :

-

Combine pentafluorobenzaldehyde (5.0 g, 24.5 mmol) and NaN₃ (1.9 g, 29.4 mmol) in DMF (50 mL).

-

Heat at 100°C under nitrogen with vigorous stirring.

-

Monitor progress via TLC (petroleum ether/ethyl acetate, 9:1).

-

Terminate reaction after 24 h; cool to room temperature.

Work-Up and Purification

Post-reaction processing is critical for isolating the target compound:

-

Extraction : Dilute the mixture with dichloromethane (DCM, 100 mL) and wash sequentially with:

-

Ice-cold water (3 × 50 mL) to remove residual DMF and salts.

-

Brine (50 mL) to eliminate emulsification.

-

-

Drying : Pass the organic layer through anhydrous Na₂SO₄.

-

Concentration : Rotovap evaporation under reduced pressure (40°C, 200 mbar).

-

Purification : Perform silica gel column chromatography (70–230 mesh) with petroleum ether/ethyl acetate (95:5).

Yield : 55% (3.42 g, 15.6 mmol) .

Analytical Characterization

Spectroscopic Data

Post-purification validation ensures structural fidelity:

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (MS):

Purity Assessment

-

HPLC : >95% purity (C18 column, acetonitrile/water gradient) .

-

Elemental Analysis : Calculated for C₇HF₄N₃O: C, 38.38%; H, 0.46%; N, 19.18%. Observed: C, 38.41%; H, 0.49%; N, 19.15% .

Challenges and Mitigation Strategies

Isomeric Byproducts

The reaction may produce ortho-azido isomers due to competing substitution pathways. Mitigation includes:

-

Chromatographic Separation : Adjust eluent polarity to resolve para/ortho isomers (∆Rf ≈ 0.15 in 9:1 petroleum ether/ethyl acetate).

-

Low-Temperature Quenching : Rapid cooling minimizes isomerization post-reaction.

Azide Stability

-

Light Sensitivity : The azido group undergoes photolytic decomposition. Store the compound in amber vials at –20°C.

-

Thermal Decomposition : Avoid heating above 120°C to prevent explosive degradation.

Scalability and Industrial Considerations

Batch Reactor Optimization

Pilot-scale production (100 g batches) requires:

-

Continuous Nitrogen Purging : Prevents oxidative side reactions.

-

In-Line FTIR Monitoring : Tracks azide consumption in real time.

Alternative Solvents

-

Acetonitrile : Tested as a safer alternative to DMF but reduces yield to 42% due to poorer nucleophilicity activation.

Comparative Analysis of Synthetic Approaches

| Method | Solvent | Temperature | Time (h) | Yield | Purity |

|---|---|---|---|---|---|

| DMF-Based | DMF | 100°C | 24 | 55% | >95% |

| Acetone/Water* | Acetone | Reflux | 12 | 68% | 90% |

*Note: Data marked with an asterisk derive from excluded sources and are provided for academic context only.

Analyse Des Réactions Chimiques

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzaldehyde undergoes various types of chemical reactions, including:

Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazoles.

Photochemical Reactions: The compound can be activated by light to form reactive intermediates, which can then engage in further chemical transformations.

Substitution Reactions: The fluorine atoms on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Sodium Azide: Used in the initial synthesis to introduce the azido group.

Alkynes: React with the azido group in click chemistry reactions.

Light Sources: UV or visible light can be used to activate the compound in photochemical reactions.

Major Products Formed

Triazoles: Formed through azide-alkyne cycloaddition reactions.

Substituted Benzaldehydes: Result from nucleophilic substitution reactions involving the fluorine atoms.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde is C₇H₄F₄N₃O. Its structure features:

- An azido group (-N₃) at the para position.

- Four fluorine atoms located at the 2nd, 3rd, 5th, and 6th positions of the benzene ring.

- An aldehyde functional group (-CHO) at the 1st position.

This combination results in high reactivity, particularly useful in click chemistry and photochemical reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its azido group enables participation in click reactions which are pivotal for creating complex organic molecules and polymers. The aldehyde functionality allows for various condensation reactions that can lead to the formation of diverse chemical entities.

Bioconjugation Techniques

In biological research, this compound is employed for bioconjugation techniques. The azido group facilitates efficient conjugation with biomolecules such as proteins and peptides via click chemistry. This property is particularly valuable for studying protein interactions and cellular mechanisms .

Drug Discovery and Development

This compound has been investigated for its potential in drug discovery. Its ability to label biomolecules with fluorescent tags enhances tracking and studying of biomolecular interactions. Additionally, it has shown promise as a candidate for developing new antiviral and neuroprotective drugs due to its biological activity profile .

Materials Science

The compound's unique reactivity makes it suitable for applications in materials science. It is explored for use in advanced materials such as photoresists and coatings due to its stability and lipophilicity imparted by the fluorinated aromatic ring .

Case Study 1: Bioconjugation Efficiency

A study demonstrated the efficiency of this compound in bioconjugation with various proteins using click chemistry. The results indicated that the azide functionality allowed for selective labeling without significant side reactions, enhancing the accuracy of protein interaction studies .

Case Study 2: Drug Development Potential

Research into the drug development potential of this compound highlighted its role as a photoactivatable drug candidate. The study focused on its mechanism as a photo-affinity label that can covalently bind to target proteins upon UV irradiation, providing insights into therapeutic applications against viral infections .

Mécanisme D'action

The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde primarily involves the reactivity of the azido group. Upon activation by light or heat, the azido group can form highly reactive nitrene intermediates. These intermediates can insert into various chemical bonds, facilitating the formation of new covalent linkages . The fluorine atoms on the benzaldehyde ring also influence the compound’s reactivity by altering its electronic properties, making it more electrophilic and thus more reactive towards nucleophiles .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Azido-Benzaldehyde Derivatives

Table 1: Key Properties of Azido-Benzaldehyde Analogs

- Reactivity Differences: Fluorination at multiple positions in this compound stabilizes the singlet nitrene intermediate during photolysis, increasing the yield of covalent insertion products compared to non-fluorinated analogs . Electron-withdrawing fluorine atoms reduce electron density at the aromatic ring, accelerating azide decomposition under UV light .

Fluorinated Azido-Benzoic Acid Derivatives

Table 2: Fluorinated Azido-Benzoic Acid Derivatives

- Functional Group Impact :

- The benzoic acid derivative (CAS: 122590-77-6) is used in synthesizing photocrosslinkers like bis-FPA, which integrates into polymers to improve mechanical properties .

- Methyl esterification (e.g., Methyl 4-azido-2,3,5,6-tetrafluorobenzoate) increases solubility in aprotic solvents, facilitating use in organic synthesis .

Comparison with Non-Azido Fluorinated Aldehydes

Example : 2,3,4,5,6-Pentafluorobenzaldehyde (CAS: 653-37-2)

- Structural Difference : Lacks the azido group, limiting click chemistry utility.

- Reactivity : Primarily used as an electrophile in nucleophilic aromatic substitution .

- Application Contrast: While pentafluorobenzaldehyde participates in Ugi reactions to form α-acylamino amide-xanthates, its non-azido structure cannot generate nitrenes for photoaffinity labeling .

Photoaffinity Labeling

This compound outperforms mono- or non-fluorinated azidobenzaldehydes in generating stable protein-ligand adducts. For instance:

- In anthrax toxin inhibition studies, fluorination increased photolytic efficiency by 40% compared to 4-azidobenzaldehyde .

- The compound enabled synthesis of DCDHF-V-PF4-azide, a fluorescent probe with improved photostability due to fluorine-induced electron withdrawal .

Polymer and Material Science

- Bis-FPA : A crosslinker derived from 4-azido-2,3,5,6-tetrafluorobenzoic acid, enhances polymer durability and solvent resistance .

- Acac-FPA: Combines azido reactivity with chelating ligands for hybrid organic-inorganic materials .

Bioconjugation

- Used in synthesizing biotinylated crosslinkers (e.g., sc-213715) for studying protein interactions .

Activité Biologique

4-Azido-2,3,5,6-tetrafluorobenzaldehyde (4-ATFB) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

4-ATFB is characterized by the presence of an azido group (-N₃) and four fluorine atoms attached to a benzaldehyde core. Its chemical formula is C₇H₄F₄N₃O, and it has a molecular weight of 227.12 g/mol. The presence of the azido group allows for participation in click chemistry, while the fluorinated aromatic ring enhances stability and lipophilicity, making it a promising candidate for drug development and bioconjugation techniques .

Photo-affinity Labeling

4-ATFB acts primarily as a photo-affinity label , which allows it to interact covalently with biological receptors upon exposure to light. This interaction facilitates the detection and study of various biological targets, including proteins involved in disease processes . The mechanism involves the formation of reactive intermediates that can bind to specific amino acid residues in target proteins .

Inhibition of Membrane Trafficking

Research has shown that 4-ATFB exhibits inhibitory effects on the membrane trafficking processes utilized by certain viruses and bacterial toxins. For example, it has been identified as an effective inhibitor of anthrax lethal toxin (LT) entry into cells, demonstrating an IC₅₀ value of approximately 2.8 μM . This suggests that 4-ATFB could be utilized in developing antiviral and antibacterial strategies targeting endosomal trafficking pathways.

Antiviral Properties

In a study examining the structure-activity relationship (SAR) of various compounds, 4-ATFB was highlighted for its protective effects against viral infections. It was found to inhibit the entry of multiple viruses that rely on endosomal pathways for cellular entry . The SAR analysis indicated that modifications to the compound significantly affected its bioactivity, emphasizing the importance of the azido group and fluorinated moieties for maintaining its antiviral efficacy.

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of 4-ATFB in models of neurodegenerative diseases. In experiments with PC12 cells expressing mutant superoxide dismutase (SOD1), 4-ATFB was shown to modify target proteins involved in oxidative stress responses. This modification correlated with reduced cell death under stress conditions, suggesting potential therapeutic applications in conditions like amyotrophic lateral sclerosis (ALS) .

Applications in Research

4-ATFB has broad applications in various fields:

- Bioconjugation : Its azido group allows for efficient conjugation with biomolecules such as proteins and peptides via click chemistry, facilitating studies on protein interactions and cellular mechanisms .

- Drug Development : The compound's ability to inhibit critical biological pathways makes it a candidate for developing new antiviral and neuroprotective drugs .

- Materials Science : Due to its unique reactivity profile, 4-ATFB is also explored for applications in creating advanced materials such as photoresists and coatings .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Azido Group | Present | Varies (e.g., absent in tetrafluorobenzaldehyde) |

| Fluorine Atoms | Four | Varies (e.g., fewer or none) |

| Biological Activity | Antiviral; neuroprotective | Depends on compound structure |

| Mechanism | Photo-affinity labeling | Varies (e.g., some may not label proteins) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Azido-2,3,5,6-tetrafluorobenzaldehyde, and what critical parameters influence yield and purity?

The primary synthesis involves nucleophilic substitution of pentafluorobenzaldehyde with sodium azide (NaN₃) in acetone/water under reflux. Critical parameters include:

- Solvent ratio : A 2:1 acetone/water mixture optimizes azide substitution while minimizing side reactions .

- Temperature control : Reflux at 75–85°C ensures efficient azide incorporation without decomposition .

- Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 9.5:0.5) separates para and ortho isomers, achieving >95% purity .

- Reaction time : Variability exists (1–12 hours), necessitating TLC monitoring to prevent over-reaction .

Q. How do the functional groups in this compound contribute to its reactivity in bioconjugation reactions?

The compound’s dual functionality enables diverse reactions:

- Aldehyde group : Undergoes condensation with amines (e.g., hydrazines) for Schiff base formation, useful in protein labeling .

- Azide moiety : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal tagging .

- Fluorinated aromatic ring : Enhances stability and lipophilicity, improving membrane permeability in drug delivery systems .

- Example : In photolabeling, the azide forms nitrenes upon UV irradiation, enabling covalent bonding with proteins (e.g., 78% efficiency in human serum albumin) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of azide introduction in the synthesis of this compound to minimize isomer formation?

Regioselectivity is influenced by:

- Substrate positioning : The electron-withdrawing aldehyde group directs azide substitution to the para position via resonance stabilization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor para-selectivity by stabilizing transition states .

- Catalytic additives : Lewis acids like BF₃·Et₂O enhance para-azide formation in macrocycle syntheses, reducing ortho byproducts .

- Validation : ¹⁹F NMR (δ 150.8–151.1 ppm for para-F) confirms regiochemistry, while HPLC-MS quantifies isomer ratios .

Q. What strategies are effective in addressing discrepancies in reaction times reported for the nucleophilic substitution step (e.g., 1 hour vs. 12 hours)?

Discrepancies arise from:

- Substrate concentration : Higher NaN₃ concentrations (1.2 eq) reduce reaction time to 1 hour by accelerating substitution kinetics .

- Scale effects : Small-scale reactions (<10 mmol) proceed faster due to efficient heat transfer, while larger batches require extended reflux .

- Monitoring tools : In situ IR tracking of the azide peak (~2120 cm⁻¹) ensures completion without over-degradation .

- Case study : A 12-hour reflux at lower NaN₃ loading (1.1 eq) achieved 66% yield, emphasizing stoichiometric balancing .

Q. What methodological considerations are essential when employing this compound in the synthesis of trans-A2B2 porphyrins, and how do Lewis acid choices impact product distribution?

Key considerations include:

- Acid catalyst : BF₃·Et₂O promotes trans-A2B2 porphyrin formation (14% yield) by templating linear dipyrromethane intermediates. In contrast, TFA generates mixed products (e.g., mono- and tri-azidated porphyrins) due to uncontrolled cyclization .

- Stoichiometry : A 1:1 aldehyde-to-dipyrromethane ratio minimizes side products. Excess aldehyde leads to over-substitution .

- Purification : Sequential silica chromatography (dichloromethane/hexane) isolates trans-A2B2 isomers, confirmed by HRMS (e.g., [M + Na]⁺ = 1756.1924) .

Q. How can researchers mitigate competing side reactions (e.g., azo dimerization) during photochemical applications of this compound?

Mitigation strategies:

- Wavelength control : UV irradiation at 365 nm selectively generates nitrenes over thermal decomposition pathways .

- Quenchers : Adding tertiary amines (e.g., DABCO) scavenges radicals, reducing azo byproduct formation .

- Solvent choice : Hydrophobic environments (e.g., cyclohexane) enhance C–H insertion efficiency (82% in IgG labeling) versus polar media .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting NMR data for this compound derivatives across studies?

Contradictions often stem from:

- Solvent effects : ¹⁹F NMR shifts vary in CDCl₃ (δ −140.4 to −135.5 ppm) versus CD₃OD due to hydrogen bonding .

- Isomer contamination : Ortho-azide impurities (δ 144.7–145.0 ppm in ¹⁹F NMR) skew integrations; repurification via prep-TLC resolves this .

- Instrument calibration : High-resolution (≥400 MHz) ¹H NMR ensures accurate aldehyde proton detection (δ 10.24 ppm) .

Q. Applications in Advanced Materials

Q. What role does this compound play in synthesizing fluorinated polymers, and how does its reactivity compare to non-fluorinated analogs?

The compound enables:

- Surface functionalization : Azide-alkyne "click" reactions anchor fluorinated moieties to polymers, enhancing hydrophobicity (contact angle >110°) .

- Thermal stability : Fluorine substitution raises glass transition temperatures (Tg) by 20–30°C compared to non-fluorinated benzaldehydes .

- Example : In PAAm-PFPA hydrogels, the azide facilitates photocoupling with NHS esters for biomolecule immobilization .

Propriétés

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZZJXVVOINZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.